molecular formula C19H25F3N4O2 B2873756 3-(4-(4-(4-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)dihydrofuran-2(3H)-one CAS No. 2034201-75-5

3-(4-(4-(4-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)dihydrofuran-2(3H)-one

Cat. No.: B2873756
CAS No.: 2034201-75-5
M. Wt: 398.43
InChI Key: MFKQZCKKFVEXDO-UHFFFAOYSA-N
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Description

3-(4-(4-(4-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)dihydrofuran-2(3H)-one is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group attached to a pyridine ring, linked through a piperazine and piperidine moiety to a dihydrofuranone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(4-(4-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)dihydrofuran-2(3H)-one typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the pyridine ring: This can be achieved through a condensation reaction involving a suitable aldehyde and ammonia or an amine.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Formation of the piperazine and piperidine rings: These can be synthesized through cyclization reactions involving appropriate diamines and dihalides.

    Coupling of the pyridine, piperazine, and piperidine moieties: This step typically involves nucleophilic substitution reactions.

    Formation of the dihydrofuranone core: This can be achieved through cyclization reactions involving suitable precursors such as hydroxy acids or lactones.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(4-(4-(4-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)dihydrofuran-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols, electrophiles such as alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

3-(4-(4-(4-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)dihydrofuran-2(3H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including as an anti-inflammatory or anticancer agent.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(4-(4-(4-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)dihydrofuran-2(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the piperazine and piperidine moieties can modulate its pharmacokinetic properties. The dihydrofuranone core may play a role in the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-(4-(4-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)tetrahydrofuran-2(3H)-one
  • 3-(4-(4-(4-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)oxazolidin-2-one

Uniqueness

The uniqueness of 3-(4-(4-(4-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)dihydrofuran-2(3H)-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, can significantly enhance the compound’s lipophilicity and metabolic stability, making it a valuable candidate for further research and development.

Properties

IUPAC Name

3-[4-[4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]piperidin-1-yl]oxolan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25F3N4O2/c20-19(21,22)14-1-5-23-17(13-14)26-10-8-24(9-11-26)15-2-6-25(7-3-15)16-4-12-28-18(16)27/h1,5,13,15-16H,2-4,6-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFKQZCKKFVEXDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCN(CC2)C3=NC=CC(=C3)C(F)(F)F)C4CCOC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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